1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea chemical structure
1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea chemical structure
This technical guide details the structural, synthetic, and biological profile of 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea , a critical scaffold in medicinal chemistry used to probe steric and electronic effects in drug design.
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Executive Summary
1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea represents a specialized class of diarylureas where the ortho-substitution pattern plays a decisive role in molecular conformation and biological activity. Unlike its para-substituted analogs (often used as linear linkers), the 2-trifluoromethyl (
This guide provides a comprehensive analysis of its synthesis, structural dynamics, and physicochemical properties, serving as a foundational reference for researchers optimizing urea-based pharmacophores.
Part 1: Structural Anatomy & The "Ortho-Effect"
Conformational Dynamics
The defining feature of this molecule is the steric clash between the bulky trifluoromethyl group at the C2 position and the urea carbonyl oxygen or the N-H protons.
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Twisted Conformation: While unsubstituted diphenylurea tends to adopt a planar geometry to maximize
-conjugation, the 2- group forces the adjacent phenyl ring to rotate out of the urea plane. -
Binding Implications: This pre-organized "twisted" state lowers the entropic penalty for binding to sterically constricted enzyme pockets, a principle validated in the development of drugs like Sorafenib and Regorafenib .
Electronic Profile
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Urea Bridge: Acts as a dual hydrogen bond donor (D-D) and single acceptor (A), critical for interacting with the hinge region of kinases or the catalytic aspartate in sEH.
- Group: A strong electron-withdrawing group (EWG) that increases the acidity of the adjacent N-H proton, strengthening its hydrogen-bond donating capability.
Table 1: Physicochemical Profile (Predicted/Analog-Based)
| Property | Value / Characteristic | Relevance |
| Molecular Formula | Core Scaffold | |
| Molecular Weight | 280.25 g/mol | Fragment-like (Rule of 3 compliant) |
| LogP (Predicted) | ~3.5 - 4.2 | High Lipophilicity (Membrane Permeability) |
| H-Bond Donors | 2 (Urea NHs) | Key for Enzyme Binding (e.g., Glu/Asp residues) |
| H-Bond Acceptors | 1 (Carbonyl O) | Backbone interaction |
| Rotatable Bonds | 2 | Limited flexibility due to ortho-sterics |
Part 2: Synthetic Pathways & Process Optimization
The synthesis of 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea follows a modular carbamoylation route. This protocol is designed for high atom economy and minimal purification requirements.
Reaction Logic
The most efficient pathway involves the nucleophilic addition of 2-(trifluoromethyl)aniline to phenyl isocyanate .
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Why this route? It avoids the use of phosgene (safety) and typically proceeds quantitatively at room temperature due to the high reactivity of isocyanates.
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Solvent Choice: Non-polar or specific polar aprotic solvents (Dichloromethane or Toluene) are preferred to precipitate the urea product, driving the reaction to completion (Le Chatelier’s principle).
Step-by-Step Protocol
Materials:
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Phenyl Isocyanate (1.0 equiv)
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2-(Trifluoromethyl)aniline (1.0 equiv)
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Dichloromethane (DCM) (anhydrous)
Procedure:
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Preparation: Dissolve 10 mmol of 2-(trifluoromethyl)aniline in 20 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (
or Ar). -
Addition: Add 10 mmol of phenyl isocyanate dropwise via syringe over 10 minutes. Note: The reaction is exothermic; cooling to 0°C may be required for larger scales.
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Reaction: Stir the mixture at room temperature for 2–4 hours. A white precipitate (the urea product) should begin to form within 30 minutes.
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Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The isocyanate spot will disappear.
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Work-up: Filter the precipitate using a Buchner funnel.
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Purification: Wash the filter cake with cold DCM (2 x 5 mL) to remove unreacted aniline. Recrystallize from hot Ethanol if higher purity (>99%) is required.
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Drying: Dry under vacuum at 40°C for 6 hours.
Synthesis Workflow Diagram
Figure 1: Modular synthesis workflow for 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea via isocyanate coupling.
Part 3: Biological Mechanism & SAR
The "Ortho-Twist" in Kinase Inhibition
In the context of kinase inhibitors (e.g., B-RAF, VEGFR), the urea motif often binds to the "Glu-Asp" pair in the active site.
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Mechanism: The urea NH groups form hydrogen bonds with the conserved Glutamate (
C-helix) and Aspartate (DFG motif). -
Role of 2-
: The ortho-substituent forces the phenyl ring to occupy a hydrophobic pocket adjacent to the ATP-binding site. This "twist" is essential for specificity; a planar molecule (like the para-isomer) would clash with the gatekeeper residues in certain kinases.
Soluble Epoxide Hydrolase (sEH) Inhibition
Diarylureas are the "gold standard" pharmacophore for sEH inhibition.
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Binding Mode: The urea carbonyl accepts a hydrogen bond from a Tyrosine residue, while the NH groups donate to an Aspartate.
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Lipophilicity: The
group increases lipophilicity, enhancing the compound's ability to enter the catalytic tunnel of sEH.
Structure-Activity Relationship (SAR) Logic
Figure 2: Structure-Activity Relationship (SAR) highlighting the critical role of the ortho-CF3 group in conformational control.
Part 4: Analytical Characterization
To validate the synthesis of this specific isomer, the following analytical signatures are expected:
Proton NMR ( -NMR)
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Solvent: DMSO-
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Key Signals:
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~9.0–9.5 ppm: Two distinct singlets for the Urea NH protons. The NH adjacent to the
-phenyl ring will be more downfield due to the electron-withdrawing effect. -
~7.0–8.0 ppm: Multiplet signals for the aromatic protons. The proton at the 6-position of the
-ring often appears as a doublet shifted downfield due to deshielding.
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~9.0–9.5 ppm: Two distinct singlets for the Urea NH protons. The NH adjacent to the
Infrared Spectroscopy (IR)
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N-H Stretch: ~3300–3350
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C=O Stretch (Amide I): ~1650–1660
(Strong). -
C-F Stretch: ~1100–1300
(Multiple strong bands).
References
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Structural Biology of Urea Inhibitors
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Wan, D., et al. (2021). A Soluble Epoxide Hydrolase Inhibitor... Ameliorates Experimental Autoimmune Encephalomyelitis. International Journal of Molecular Sciences. Link
- Note: Discusses the diarylurea scaffold (TPPU) mechanism in sEH inhibition.
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Synthetic Methodology
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Organic Syntheses, Coll. Vol. 1, p.453 (1941). Phenylurea Synthesis Protocols. Link
- Note: Foundational protocol for urea formation
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Chemical Data & Properties
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PubChem Compound Summary for substituted phenylureas. Link
- Note: General reference for physicochemical property prediction of urea deriv
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- Kinase Inhibitor Design: Wilhelm, S., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. Note: Authoritative source on the role of the diarylurea scaffold in kinase binding (Reference for mechanistic claims).
